2-Methoxy-5-nitrophenylacetylene
Overview
Description
2-Methoxy-5-nitrophenylacetylene is a chemical compound with the CAS Number: 77123-62-7 . It is a white to orange solid .
Molecular Structure Analysis
The linear formula of 2-Methoxy-5-nitrophenylacetylene is C9H7NO3 . Its molecular weight is 177.16 .Chemical Reactions Analysis
The SNAr mechanism was invoked in a study concerning the substitution reaction of the methoxy group by a secondary amine on the 2-methoxy-5-nitrothiophene and 2-methoxy-3,5-dinitrothiophene molecules .Physical And Chemical Properties Analysis
2-Methoxy-5-nitrophenylacetylene is a white to orange solid . The storage temperature is +4C .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Synthesis of Heterocyclic Compounds : Research shows that derivatives of 2-Methoxy-5-nitrophenylacetylene serve as key intermediates in the synthesis of heterocyclic compounds. These intermediates facilitate the construction of complex molecular architectures useful in medicinal chemistry and materials science. The manipulation of these compounds through various chemical reactions demonstrates their versatility in organic synthesis (Sakaguchi et al., 2014).
Electrophilicity and Nucleophilic Substitution Reactions : A kinetic study involving 2-methoxy-3-X-5-nitrothiophenes, closely related to 2-Methoxy-5-nitrophenylacetylene, highlighted the impact of substituents on electrophilic properties and reactivity in nucleophilic substitution reactions. This research provides insights into the electronic effects of methoxy and nitro groups on aromatic compounds, enhancing understanding of their reactivity patterns (Echaieb et al., 2014).
Materials Science and Polymer Chemistry
- Polymer Synthesis and Functionalization : Innovative research has been conducted on the synthesis and functionalization of polymers using 2-Methoxy-5-nitrophenylacetylene derivatives. These studies explore the development of polymers with specific properties, such as gas permeability and metal-induced gelation, for potential applications in filtration, separation technologies, and responsive materials (Sakaguchi et al., 2014).
Electrochemistry and Corrosion Science
- Electrochemical Properties and Corrosion Inhibition : Derivatives of 2-Methoxy-5-nitrophenylacetylene have been examined for their electrochemical properties and potential as corrosion inhibitors. Research in this area aims to develop more effective and environmentally friendly corrosion inhibitors for metal protection, leveraging the unique chemical structure of these compounds to enhance performance in acidic environments (Khan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-ethynyl-1-methoxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPBUPVYLMUBQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitrophenylacetylene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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